

# Azacyclotridecan-2-one: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **Azacyclotridecan-2-one**

Cat. No.: **B7770625**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of **Azacyclotridecan-2-one**. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for key analytical procedures are also provided.

## Chemical Identity and Synonyms

**Azacyclotridecan-2-one** is a macrocyclic lactam. Its chemical identity is established by the following identifiers:

Identifier	Value
IUPAC Name	azacyclotridecan-2-one <sup>[1][2][3]</sup>
CAS Number	947-04-6 <sup>[1][4][5]</sup>
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO <sup>[1][4][5][6]</sup>
Synonyms	Laurolactam, Dodecalactam, 1-Aza-2-cyclotridecanone, 2-Oxo-dodecamethylenimine, $\omega$ -Dodecalactam, Lauryl lactam <sup>[1][2][4][5][7]</sup>

## Physicochemical Properties

The core physicochemical properties of **Azacyclotridecan-2-one** are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Weight	197.32 g/mol	[4][5][6][8]
Appearance	White to almost white powder or crystalline lumps	[6][7]
Melting Point	150-153 °C	[6][7][9]
Boiling Point	Approximately 348 °C at 1013 hPa	[10][11]
Water Solubility	223 mg/L at 20 °C (Virtually insoluble)	[2][6][7][10]
LogP (Octanol/Water)	2.71 - 2.92	[7][8][10]
Vapor Pressure	0.001 Pa at 20 °C	[7]
Density	~0.94 - 0.973 g/cm <sup>3</sup> (estimate)	[6][7][11]
Flash Point	195 °C	[7][11]

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **Azacyclotridecan-2-one**.

Spectroscopy	Data Reference
<sup>1</sup> H NMR	Available data confirms the chemical structure. <a href="#">[2]</a> <a href="#">[12]</a>
<sup>13</sup> C NMR	Available data confirms the chemical structure. <a href="#">[2]</a>
Infrared (IR)	The NIST WebBook provides a reference IR spectrum. <a href="#">[1]</a> <a href="#">[13]</a>
Mass Spectrometry	Electron ionization mass spectrum data is available. <a href="#">[1]</a> <a href="#">[14]</a>

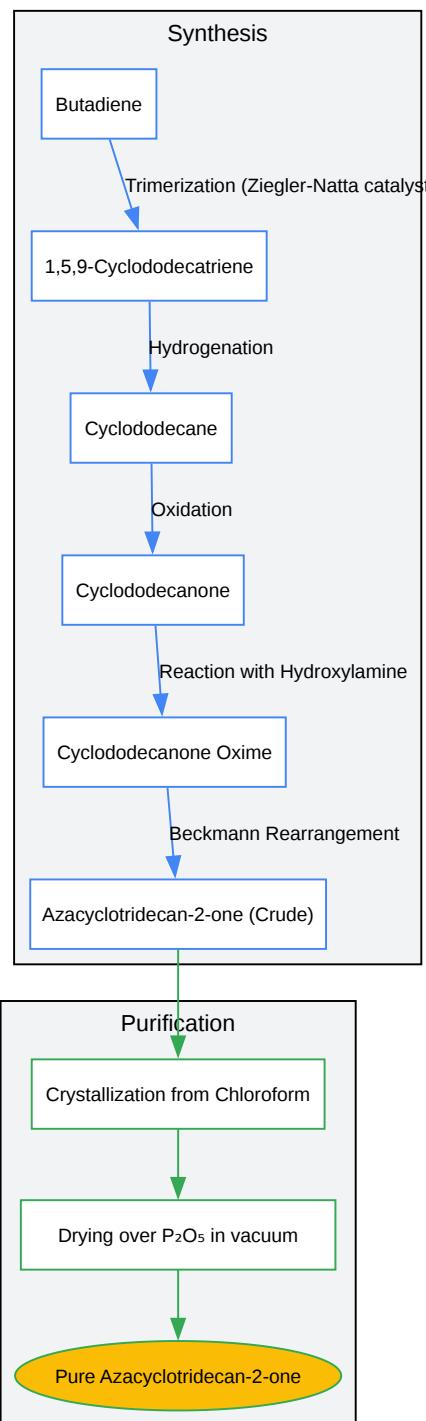
## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and spectroscopic properties of **Azacyclotridecan-2-one**.

## Synthesis and Purification Workflow

The synthesis of **Azacyclotridecan-2-one**, also known as Laurolactam, typically proceeds from cyclododecanone. A common synthetic route is the Beckmann rearrangement of cyclododecanone oxime.

## Synthesis and Purification of Azacyclotridecan-2-one

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Protocol: One synthetic route starts from butadiene, which is trimerized to 1,5,9-cyclododecatriene using a Ziegler-Natta catalyst.<sup>[7]</sup> This intermediate is then hydrogenated to cyclododecane.<sup>[7]</sup> Subsequent oxidation yields cyclododecanone, which is reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield crude **Azacyclotridecan-2-one**.<sup>[3]</sup> For purification, the crude product can be crystallized from chloroform and then stored over phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) in a vacuum desiccator to ensure dryness.<sup>[7]</sup>

## Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Method: Capillary Melting Point Method.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

- A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

## Solubility Determination

Objective: To determine the solubility of **Azacyclotridecan-2-one** in water.

Method: Shake-Flask Method.

**Procedure:**

- An excess amount of **Azacyclotridecan-2-one** is added to a known volume of distilled water in a flask at a constant temperature (e.g., 20 °C).
- The flask is sealed and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The mixture is then allowed to stand to let undissolved solid settle.
- A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.
- The concentration of **Azacyclotridecan-2-one** in the aqueous sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.

**Procedure for Sample Preparation:**

- Approximately 5-10 mg of **Azacyclotridecan-2-one** is accurately weighed and dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- The NMR tube is capped and gently inverted several times to ensure a homogeneous solution.

**Instrumental Analysis:** The prepared sample is placed in the NMR spectrometer, and the  $^1\text{H}$  and  $^{13}\text{C}$  spectra are acquired according to standard instrument operating procedures.

## Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

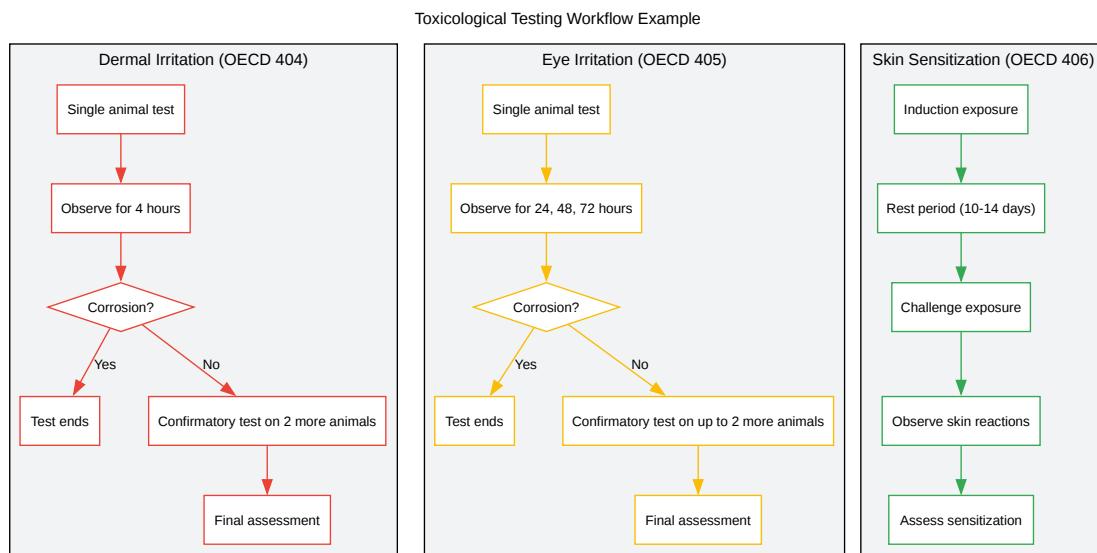
Method: Potassium Bromide (KBr) Pellet Method.

Procedure:

- Approximately 1-2 mg of dry **Azacyclotridecan-2-one** is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder.
- The mixture is finely ground in an agate mortar to a uniform powder.
- The powdered mixture is placed in a pellet-forming die.
- The die is subjected to high pressure (several tons) in a hydraulic press to form a thin, transparent pellet.
- The KBr pellet is then placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

## Toxicological and Safety Data

Preliminary toxicological data indicates that **Azacyclotridecan-2-one** has low acute toxicity. It is not reported to be a skin or eye irritant in rabbits, nor a sensitizer in guinea pig maximization tests.[\[7\]](#)



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### Example Workflow for Toxicological Testing

This diagram illustrates a simplified workflow for the types of toxicological tests that have been performed on **Azacyclotridecan-2-one**, based on the mentioned OECD guidelines.

This technical guide serves as a foundational resource for professionals working with **Azacyclotridecan-2-one**. For further information, it is recommended to consult the primary literature and safety data sheets (SDS) from suppliers.

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